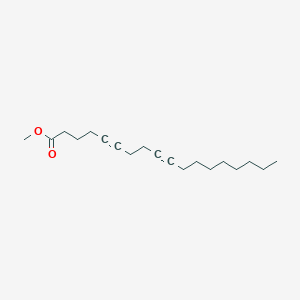

Methyl octadeca-5,9-diynoate

Description

Methyl octadeca-5,9-diynoate is an organic compound with the molecular formula C19H30O2 It is an ester derived from octadeca-5,9-diynoic acid and methanol This compound is characterized by the presence of two triple bonds (diynoate) and an ester functional group

Properties

CAS No. |

58444-00-1 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl octadeca-5,9-diynoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12-13,16-18H2,1-2H3 |

InChI Key |

UPACYOJSNNISJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC#CCCC#CCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-5,9-diynoate can be synthesized through the esterification of octadeca-5,9-diynoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Oxidation Reactions

The conjugated diyne system in methyl octadeca-5,9-diynoate undergoes regioselective oxidation with reagents like selenium dioxide (SeO₂) and tert-butyl hydroperoxide (TBHP). Key findings include:

Reaction Conditions and Products

Mechanism :

-

SeO₂ acts as an electrophilic oxidant, targeting the electron-rich triple bonds.

-

The reaction proceeds via allylic hydrogen abstraction, forming radical intermediates that stabilize as conjugated enones or hydroxy-keto products .

-

Steric and electronic factors influence regioselectivity, favoring oxidation at the less hindered triple bond (C5 over C9) .

Characterization :

-

Oxidized products are confirmed via IR spectroscopy (C=O stretch at 1700–1750 cm⁻¹) and ¹H-NMR (loss of acetylenic protons and new carbonyl signals).

Hydrogenation Reactions

Catalytic hydrogenation reduces triple bonds to single or double bonds depending on conditions:

Key Pathways

-

Full Hydrogenation :

Using H₂ and palladium catalysts (Pd/C or Lindlar’s catalyst), both triple bonds convert to single bonds, yielding methyl stearate.

Conditions : 1–3 atm H₂, 25–60°C, ethanol solvent. -

Partial Hydrogenation :

Controlled hydrogenation with poisoned catalysts (e.g., Lindlar’s catalyst + quinoline) selectively reduces one triple bond to a cis-alkene.

Challenges :

-

Over-reduction or isomerization may occur without precise control of catalyst loading and reaction time.

Cycloaddition Reactions

The diyne system participates in [2+2] and [4+2] cycloadditions under photochemical or thermal conditions:

Examples

-

With Alkenes :

Under UV light, this compound reacts with electron-deficient alkenes (e.g., tetracyanoethylene) to form bicyclic adducts. -

Diels-Alder Reactions :

Heating with dienes (e.g., 1,3-butadiene) yields six-membered cyclohexene derivatives.

Limitations :

-

Low regioselectivity due to competing reaction pathways at both triple bonds.

Biochemical Interactions

While not a primary focus, studies on analogous diynoates suggest potential bioactivity:

-

Inhibits cytochrome P450 enzymes via covalent modification of heme groups.

-

Disrupts lipid membranes by integrating into phospholipid bilayers, altering permeability.

Scientific Research Applications

Methyl octadeca-5,9-diynoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a subject of study in lipid biochemistry and membrane biology.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl octadeca-5,9-diynoate involves its interaction with molecular targets through its ester and diynoate functional groups. The compound can undergo oxidation to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Methyl octadeca-5,9-diynoate can be compared with other acetylenic fatty esters such as:

Methyl octadec-9-ynoate: Similar structure but with only one triple bond.

Methyl octadeca-6,8-diynoate: Similar structure with triple bonds at different positions.

Methyl undec-10-ynoate: Shorter chain length with a single triple bond.

The uniqueness of this compound lies in its specific positioning of the triple bonds and the ester group, which imparts distinct chemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.